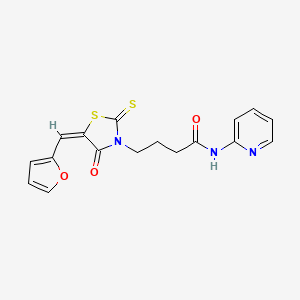
2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C11H17IO2 and a molecular weight of 308.159. It is a member of the tetrahydropyran family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its iodohexynyl group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran typically involves the reaction of a tetrahydropyranyl ether with an iodoalkyne. One common method includes the following steps:
Formation of Tetrahydropyranyl Ether: This step involves the protection of an alcohol group using dihydropyran in the presence of an acid catalyst.
Alkyne Iodination: The alkyne is iodinated using iodine and a suitable oxidizing agent, such as potassium iodide.
Coupling Reaction: The iodinated alkyne is then coupled with the tetrahydropyranyl ether under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products
Substitution: Formation of substituted tetrahydropyranyl ethers.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The iodohexynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The tetrahydropyranyl moiety provides stability and enhances the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-((6-Bromohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran: Similar structure but with a bromine atom instead of iodine.
2-((6-Chlorohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran: Similar structure but with a chlorine atom instead of iodine.
2-((6-Fluorohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran imparts unique reactivity compared to its halogenated analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the larger atomic radius of iodine can influence the compound’s steric interactions and binding affinity with molecular targets.
Propiedades
IUPAC Name |
2-(6-iodohex-2-ynoxy)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1,3-4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJUZXSBFRXLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CCCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
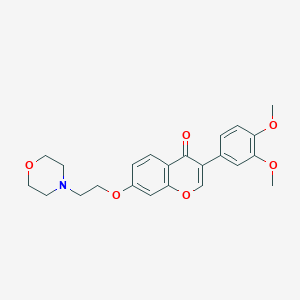

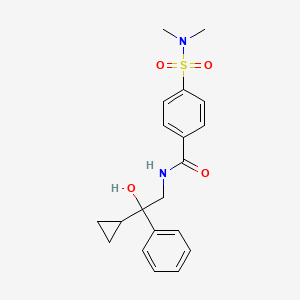
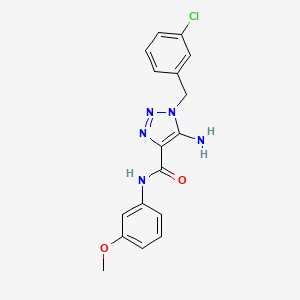
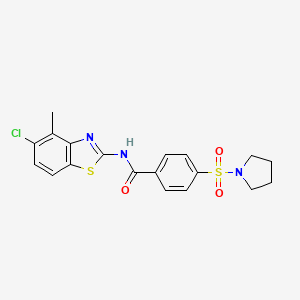
![2-(4-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2721544.png)
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721546.png)
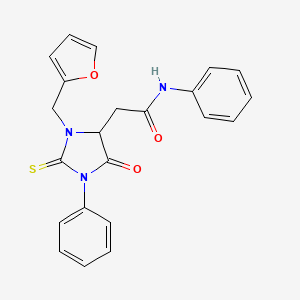
![(2-[2-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/new.no-structure.jpg)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2721554.png)
![N-(4-chlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721555.png)
